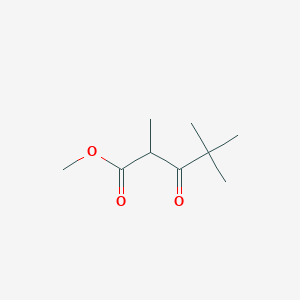Methyl 2,4,4-trimethyl-3-oxopentanoate
CAS No.:
Cat. No.: VC18260754
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H16O3 |
|---|---|
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | methyl 2,4,4-trimethyl-3-oxopentanoate |
| Standard InChI | InChI=1S/C9H16O3/c1-6(8(11)12-5)7(10)9(2,3)4/h6H,1-5H3 |
| Standard InChI Key | HFEYHSMAQZZKIJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C(C)(C)C)C(=O)OC |
Introduction
Chemical Identity and Structural Considerations
Synthesis and Manufacturing
The synthesis of methyl 2,2,4-trimethyl-3-oxopentanoate typically involves esterification of the corresponding carboxylic acid with methanol under acidic catalysis. Alternative routes include:
-
Claisen Condensation: Reaction of methyl acetoacetate with methyl pivalate in the presence of a base, yielding the branched ketoester .
-
Oxidative Cleavage: Oxidation of prenol derivatives followed by esterification, though this method is less common due to lower yields.
Industrial-scale production prioritizes cost-effective catalysts such as sulfuric acid or ion-exchange resins, achieving purities exceeding 95%. Recent advancements in continuous-flow reactors have enhanced reaction efficiency, reducing byproduct formation and energy consumption .
Physicochemical Properties
Key physicochemical properties of methyl 2,2,4-trimethyl-3-oxopentanoate include:
| Property | Value | Source |
|---|---|---|
| Density (20°C) | 1.095 g/cm³ | |
| Boiling Point | 313.9°C at 760 mmHg | |
| Flash Point | 157.5°C | |
| Refractive Index (nD²⁰) | 1.438 |
The compound’s low volatility and high boiling point make it suitable for high-temperature applications, while its ester and ketone functionalities confer reactivity toward nucleophiles and reducing agents .
Industrial Applications in Coatings
Methyl 2,2,4-trimethyl-3-oxopentanoate serves as a reactive coalescent in waterborne coatings, a function validated by its inclusion in patent-protected formulations . Its mechanism of action involves:
-
Reducing Minimum Film-Forming Temperature (MFFT): By plasticizing polymer particles during film formation, the ester enables coalescence at lower temperatures, enhancing coating durability in cold climates .
-
Hydrolysis Resistance: Unlike glycol-based coalescents, this ester resists hydrolysis in aqueous formulations, extending shelf life .
Comparative studies highlight its superiority over ethyl esters, with methyl derivatives offering 20–30% greater efficiency in reducing MFFT while maintaining low volatile organic compound (VOC) emissions .
Biological and Toxicological Profile
While toxicological data specific to methyl 2,2,4-trimethyl-3-oxopentanoate remain limited, general precautions for ester handling apply:
-
Acute Toxicity: Rodent studies indicate an oral LD₅₀ > 2,000 mg/kg, classifying it as mildly toxic.
-
Environmental Impact: The compound exhibits moderate biodegradability (50% degradation in 28 days) and low bioaccumulation potential (log P = 2.09).
Notably, no studies have evaluated its chronic toxicity or carcinogenicity, necessitating precautionary measures in industrial settings.
Future Research Directions
Emerging applications in bio-based polymers and drug delivery systems warrant further exploration. Specifically, the ester’s branched structure may enhance the thermal stability of polylactic acid (PLA) composites, while its ketone group offers sites for functionalization in prodrug synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume